molecular formula C20H17N3O5S B10968317 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-nitrobenzamide

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-nitrobenzamide

Cat. No.: B10968317
M. Wt: 411.4 g/mol
InChI Key: CVLCRSRWPIFYRM-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C20H20N2O4S2 It is known for its unique chemical structure, which includes a sulfonamide group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the sulfonation of the aromatic ring to attach the sulfonamide group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product. The use of catalysts and automated systems helps in maintaining consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological effects, possibly through redox reactions and the generation of reactive oxygen species. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: Shares a similar sulfonamide structure but lacks the nitro group.

    N-(4-AMINOSULFONYL)PHENYL)-4-METHYLBENZENESULFONAMIDE: Contains an aminosulfonyl group instead of a nitro group.

Uniqueness

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-NITROBENZAMIDE is unique due to the presence of both a sulfonamide and a nitro group in its structure

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H17N3O5S/c1-14-6-12-17(13-7-14)29(27,28)22-16-10-8-15(9-11-16)21-20(24)18-4-2-3-5-19(18)23(25)26/h2-13,22H,1H3,(H,21,24)

InChI Key

CVLCRSRWPIFYRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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